molecular formula C16H19NO3S B12622947 Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate CAS No. 918444-59-4

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

Cat. No.: B12622947
CAS No.: 918444-59-4
M. Wt: 305.4 g/mol
InChI Key: QCNDMTWLHWRJRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate typically involves the reaction of 3-tert-butylphenol with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo-thiazole compound, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and thiazole ring enhances its potential for diverse applications in research and industry.

Biological Activity

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate (CAS No. 918444-59-4) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

PropertyValue
Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
IUPAC Name This compound
CAS Number 918444-59-4

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the phenoxy group is believed to enhance its binding affinity to biological targets, while the ester group may hydrolyze to release active metabolites.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazole moiety can interact with enzymes or receptors, modulating their activity. This compound has shown potential as an inhibitor of bacterial enzymes crucial for cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, it has been noted to have favorable Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study assessed the antibacterial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, with MIC values ranging from 1.56 to 6.25 μg/mL .
    • Another investigation into the compound's mechanism revealed that it binds effectively to the active sites of key bacterial enzymes, disrupting their function and leading to cell death.
  • Antitumor Activity :
    • Research has indicated potential antitumor effects of thiazole derivatives. This compound was tested in vitro against various cancer cell lines, showing inhibition of cell proliferation at specific concentrations . The compound's ability to modulate signaling pathways involved in apoptosis was also highlighted.
  • Pharmacokinetics :
    • The pharmacokinetic profile of the compound suggests moderate solubility in organic solvents and stability under standard laboratory conditions. This stability is crucial for its therapeutic applications as it influences the duration of action within biological systems.

Properties

CAS No.

918444-59-4

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H19NO3S/c1-5-19-14(18)13-10-21-15(17-13)20-12-8-6-7-11(9-12)16(2,3)4/h6-10H,5H2,1-4H3

InChI Key

QCNDMTWLHWRJRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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